1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine
CAS No.: 1491205-86-7
Cat. No.: VC2565148
Molecular Formula: C10H12BrFN2
Molecular Weight: 259.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1491205-86-7 |
|---|---|
| Molecular Formula | C10H12BrFN2 |
| Molecular Weight | 259.12 g/mol |
| IUPAC Name | 1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-amine |
| Standard InChI | InChI=1S/C10H12BrFN2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 |
| Standard InChI Key | WZDJFHJTDFIHFG-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=C(C=C(C=C2)Br)F)N |
| Canonical SMILES | C1C(CN1CC2=C(C=C(C=C2)Br)F)N |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing heterocyclic ring. This structure is particularly noteworthy due to its ring strain, which contributes to its reactivity and potential biological significance.
Basic Chemical Data
| Parameter | Value |
|---|---|
| CAS Number | 1491205-86-7 |
| Molecular Formula | C₁₀H₁₂BrFN₂ |
| Molecular Weight | 259.12 g/mol |
| Chemical Classification | Azetidine derivative |
| Structural Features | Four-membered nitrogen ring, bromo and fluoro substituents |
Structural Analysis
The chemical structure of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine features several key components that define its chemical behavior:
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A four-membered azetidine ring containing a nitrogen atom
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A 4-bromo-2-fluorophenyl group connected via a methylene bridge
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An amine group at position 3 of the azetidine ring
This specific arrangement of atoms creates a unique three-dimensional structure that influences its chemical reactivity and potential interactions with biological targets.
Synthesis and Production Methods
General Synthetic Approaches
| Parameter | Typical Conditions |
|---|---|
| Temperature Range | 60-80°C |
| Reaction Time | Several hours |
| Preferred Solvents | Polar aprotic solvents |
| Catalysts | Varies by specific reaction step |
| Purification Methods | Column chromatography, recrystallization |
Synthetic Challenges
Chemical Reactivity and Transformations
Characteristic Reactions
The reactivity of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is largely influenced by both its strained azetidine ring and the presence of halogen substituents. The compound can potentially undergo various transformation reactions that may include:
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Nucleophilic substitution reactions at the halogen positions
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Amine functionalization through acylation or alkylation
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Ring-opening reactions under specific conditions
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Cross-coupling reactions utilizing the bromine functionality
Stability Considerations
The compound's stability profile is an important consideration for both research applications and potential medicinal uses. While specific stability data is limited in the available research, compounds of this class typically display sensitivity to strong acids and bases due to the strain inherent in the four-membered azetidine ring.
Biological Activity and Mechanism of Action
Structure-Activity Relationships
The specific arrangement of functional groups in this compound contributes to its potential biological activities. The halogen substituents enhance binding affinity through halogen bonding interactions, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Applications in Research and Drug Development
Current Research Interests
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine has generated interest in medicinal chemistry research for several reasons:
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The unique structural features make it a valuable building block for drug discovery
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Its potential biological activities suggest applications in therapeutic development
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The halogenated aromatic system provides opportunities for structure modification and optimization
Drug Discovery Applications
In the context of drug discovery, this compound represents an interesting scaffold that could be further derivatized to develop compounds with enhanced potency and selectivity. The presence of the primary amine group offers a convenient handle for further functionalization, potentially allowing the generation of compound libraries for screening purposes.
Analytical Methods and Characterization
Identification Techniques
The characterization of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine typically employs several analytical techniques:
| Analytical Method | Information Obtained |
|---|---|
| NMR Spectroscopy | Structural confirmation, proton and carbon environments |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |
| IR Spectroscopy | Functional group identification |
| X-ray Crystallography | Three-dimensional structural arrangement |
| HPLC | Purity assessment |
Comparative Analysis with Related Compounds
Structural Analogues
Several related compounds share structural similarities with 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine. For instance, 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine features a benzoyl group instead of a methyl linkage, potentially altering the compound's flexibility and interaction with biological targets. Similarly, other azetidine derivatives such as 3-[(4-Bromo-2-methylphenyl)methyl]azetidine showcase different substitution patterns that may influence biological activity profiles .
Structure-Property Relationships
The presence of different substituents on the phenyl ring and variations in the linkage between the phenyl and azetidine moieties can significantly impact the compounds' physicochemical properties and biological activities. These structure-property relationships are crucial for understanding the rational design and optimization of potential therapeutic agents based on this scaffold.
Future Research Directions
Knowledge Gaps and Opportunities
Despite growing interest in 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine, several research gaps remain to be addressed:
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Comprehensive pharmacological profiling
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Detailed mechanistic studies of its interactions with biological targets
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Optimization of synthetic routes for improved yields and scalability
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Investigation of structure-activity relationships through systematic derivatization
Promising Research Avenues
Future research could focus on exploring the full potential of this compound through:
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Development of targeted libraries of derivatives for biological screening
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Computational studies to predict binding modes with potential biological targets
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Collaborative medicinal chemistry efforts to identify specific therapeutic applications
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Investigation of the compound as a building block for more complex molecular architectures
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